molecular formula C19H31NO4S B2501262 N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide CAS No. 873578-81-5

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide

Cat. No.: B2501262
CAS No.: 873578-81-5
M. Wt: 369.52
InChI Key: WDZDYGZXVQOVJY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, two ethoxy groups, an ethyl group, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the sulfonation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The ethoxy and cyclohexyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethylamine
  • 2,5-diethoxy-4-methylbenzenesulfonyl chloride
  • N-cyclohexyl-2,5-dimethoxybenzamide

Uniqueness

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2,5-diethoxy-N-ethyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4S/c1-5-20(16-11-9-8-10-12-16)25(21,22)19-14-17(23-6-2)15(4)13-18(19)24-7-3/h13-14,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDYGZXVQOVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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